5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both isoxazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of multiple heteroatoms in the structure can lead to a variety of interactions with biological targets, making them useful in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the isoxazole ring followed by the construction of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-amino-5-methylisoxazole with carboxylic acid derivatives can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions. The goal is to develop a scalable process that can produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one of the atoms or groups in the molecule is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nucleophile used.
Scientific Research Applications
5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and other biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the isoxazole ring with 5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid and can undergo similar chemical reactions.
N-(5-Methylisoxazol-3-yl)malonamide: This compound also contains the isoxazole ring and has been studied for its polymorphic forms and crystallization mechanisms.
Uniqueness
The uniqueness of this compound lies in its combination of the isoxazole and oxadiazole rings. This dual-ring structure provides a unique set of chemical and biological properties that can be exploited in various research and industrial applications. The compound’s ability to undergo a wide range of chemical reactions and interact with biological targets makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C7H5N3O4 |
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Molecular Weight |
195.13 g/mol |
IUPAC Name |
5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O4/c1-3-2-4(9-13-3)6-8-5(7(11)12)10-14-6/h2H,1H3,(H,11,12) |
InChI Key |
AEPPYLPLXMCKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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